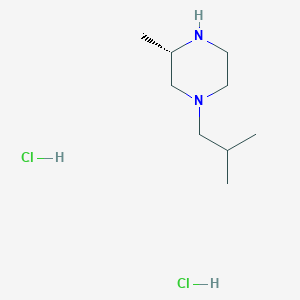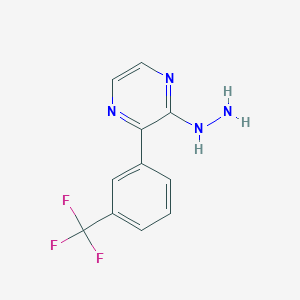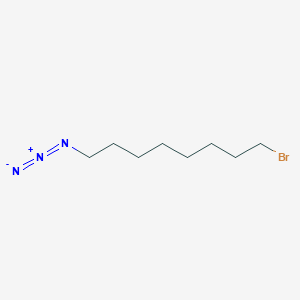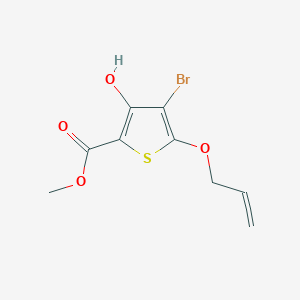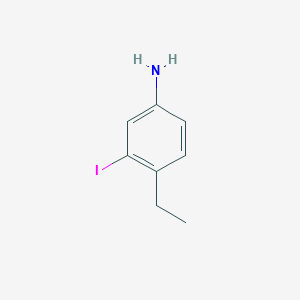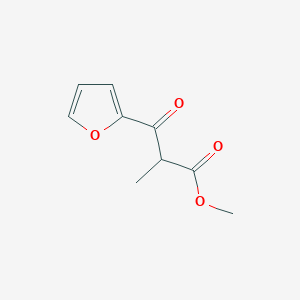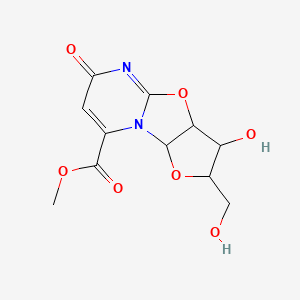
6-METHOXYCARBONYL-O-2,2'-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL typically involves the reaction of uracil derivatives with arabinofuranosyl donors under anhydrous conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate. The process requires precise control of temperature and pH to ensure the formation of the desired anhydro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification is achieved through crystallization and chromatography techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it into different nucleoside analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various uracil derivatives and nucleoside analogs, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA and RNA synthesis.
Medicine: It has shown promise as an antiviral agent, particularly against herpes viruses.
Wirkmechanismus
The antiviral activity of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL is primarily due to its ability to inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus. The compound targets the viral DNA synthesis pathway, making it effective against DNA viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Anhydro-6-methoxycarbonyl-beta-D-arabinofuranosyl uracil
- Arabino-2,2’-anhydro-orotidine methyl ester
Uniqueness
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL stands out due to its high specificity and efficacy against DNA viruses. Its unique structure allows it to effectively inhibit viral DNA polymerase, making it a valuable compound in antiviral research.
Eigenschaften
Molekularformel |
C11H12N2O7 |
|---|---|
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
methyl 5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate |
InChI |
InChI=1S/C11H12N2O7/c1-18-10(17)4-2-6(15)12-11-13(4)9-8(20-11)7(16)5(3-14)19-9/h2,5,7-9,14,16H,3H2,1H3 |
InChI-Schlüssel |
GHWRPIWERNQUAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)N=C2N1C3C(O2)C(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



